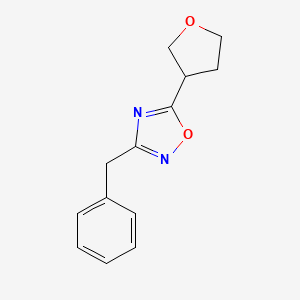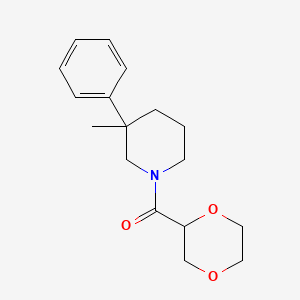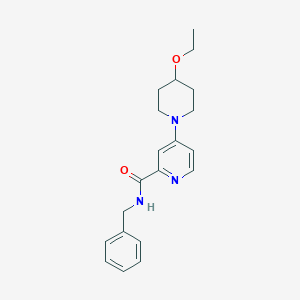
3-Benzyl-5-(oxolan-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-5-(oxolan-3-yl)-1,2,4-oxadiazole (BOOD) is a heterocyclic compound that has recently gained attention due to its potential applications in scientific research. BOOD has a unique structure that makes it an attractive target for synthesis and investigation.
Mécanisme D'action
The mechanism of action of 3-Benzyl-5-(oxolan-3-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Benzyl-5-(oxolan-3-yl)-1,2,4-oxadiazole is its unique structure, which makes it an attractive target for synthesis and investigation. This compound has also been found to have a range of potential applications in scientific research, particularly in the field of medicinal chemistry. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving 3-Benzyl-5-(oxolan-3-yl)-1,2,4-oxadiazole. One area of interest is the development of this compound-based drugs for the treatment of Alzheimer's disease. Another area of interest is the investigation of this compound's potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Méthodes De Synthèse
3-Benzyl-5-(oxolan-3-yl)-1,2,4-oxadiazole can be synthesized through a multistep process that involves the reaction of benzyl bromide with oxalyl chloride, followed by the reaction with sodium azide and cyclohexanone. The final step involves the reaction of the resulting compound with acetic anhydride to yield this compound.
Applications De Recherche Scientifique
3-Benzyl-5-(oxolan-3-yl)-1,2,4-oxadiazole has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antimicrobial, antifungal, and anticancer properties. This compound has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
3-benzyl-5-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-4-10(5-3-1)8-12-14-13(17-15-12)11-6-7-16-9-11/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLUEWYNFTVZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC(=NO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7596229.png)
![3-methoxy-5-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7596233.png)

![(3-Methyl-2,3-dihydroindol-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7596246.png)
![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B7596261.png)
![1-[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]-1-methyl-3-prop-2-ynylurea](/img/structure/B7596266.png)
![6-Cyclopropyl-3-methyl-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7596280.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B7596289.png)


![2-[4-(Methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7596313.png)

